tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate
Description
tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a brominated isoindolinone derivative featuring a tert-butyl carbamate group. This compound belongs to a class of carbamate-protected amines widely used in medicinal chemistry and organic synthesis. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses.
Properties
Molecular Formula |
C15H19BrN2O3 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18(4)8-9-5-10(16)6-11-12(9)7-17-13(11)19/h5-6H,7-8H2,1-4H3,(H,17,19) |
InChI Key |
NGVJKQXQGQELFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated isoindolinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Compounds for Comparison
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate (X13) CAS: 917471-29-5 Molecular Formula: C₁₅H₂₀BrN₃O₃S Molecular Weight: 402.31 g/mol Features: Bromothiophene substituent, tetrahydropyrimidinone core, and tert-butyl carbamate group. Applications: Part of Merck’s Aryl Halide Chemistry Informer Library, used to evaluate synthetic methodologies .
tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate CAS: 914942-88-4 Molecular Formula: C₁₃H₁₈IN₅O₂ Molecular Weight: 403.22 g/mol Features: Iodo-substituted imidazopyridine core with tert-butyl carbamate. Applications: Commercial availability (American Elements) suggests use in drug discovery .
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190) CAS: 154737-89-0 Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Features: Hydroxycyclopentyl group with carbamate protection. Applications: Intermediate in chiral synthesis .
Comparative Analysis
Structural Features and Reactivity
*Estimated based on structural analogs.
- Halogen Reactivity: The bromo group in the target compound and X13 facilitates cross-coupling reactions (e.g., Suzuki). The iodo substituent in the imidazopyridine derivative offers superior leaving-group ability in nucleophilic substitutions but lower stability compared to bromine .
Carbamate Stability :
Physicochemical Properties
- Stability : Bromine’s moderate electronegativity ensures greater stability than iodo analogs, which are prone to light-induced degradation .
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